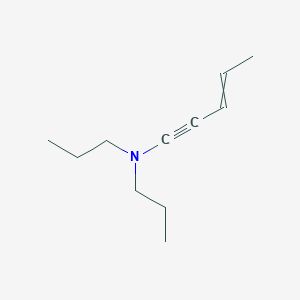
N,N-Dipropylpent-3-en-1-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropylpent-3-en-1-yn-1-amine is an organic compound with the molecular formula C₁₁H₁₉N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl groups. This compound is known for its unique structure, which includes both alkyne and alkene functionalities, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropylpent-3-en-1-yn-1-amine typically involves the reaction of dipropylamine with a suitable alkyne precursor. One common method is the reaction of dipropylamine with 4-penten-2-yne under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the amine on the alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropylpent-3-en-1-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkane or alkene.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkanes, alkenes
Substitution: Alkylated amines, halogenated derivatives
Scientific Research Applications
N,N-Dipropylpent-3-en-1-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dipropylpent-3-en-1-yn-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dipropylamine: A simpler amine with similar alkyl groups but lacking the alkyne and alkene functionalities.
N,N-Diethylpent-3-en-1-yn-1-amine: A structurally similar compound with ethyl groups instead of propyl groups.
Uniqueness
N,N-Dipropylpent-3-en-1-yn-1-amine is unique due to its combination of alkyne and alkene functionalities, which provide versatility in chemical reactions and applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule in various fields of research and industry .
Properties
CAS No. |
70490-69-6 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N,N-dipropylpent-3-en-1-yn-1-amine |
InChI |
InChI=1S/C11H19N/c1-4-7-8-11-12(9-5-2)10-6-3/h4,7H,5-6,9-10H2,1-3H3 |
InChI Key |
HWOASDLBTRKVDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C#CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


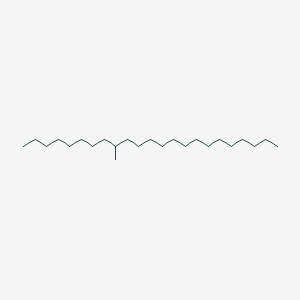
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
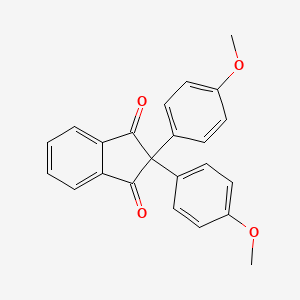
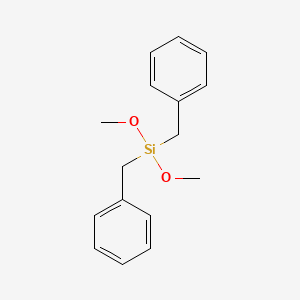
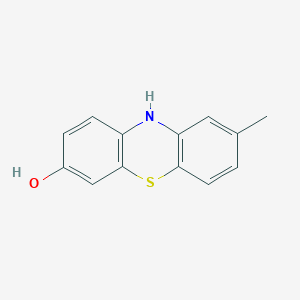
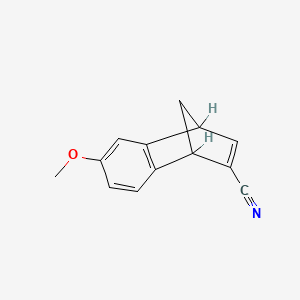
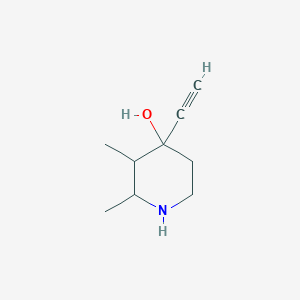
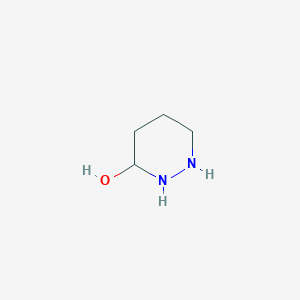
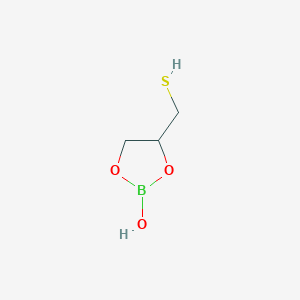
![(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14471822.png)
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
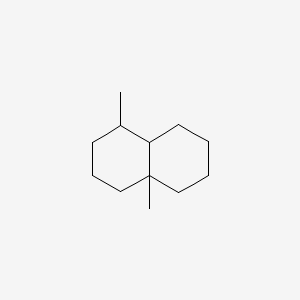
![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)
